Pent-3-ynal

Catalog No.
S8177342
CAS No.
M.F
C5H6O
M. Wt
82.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-3-ynal

Product Name

Pent-3-ynal

IUPAC Name

pent-3-ynal

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,4H2,1H3

InChI Key

DAOZJOUHJZWTAG-UHFFFAOYSA-N

SMILES

CC#CCC=O

Canonical SMILES

CC#CCC=O

Pent-3-ynal (C5H6O) is a highly versatile, non-conjugated bifunctional building block featuring both a reactive terminal aldehyde and an internal alkyne separated by a methylene spacer. In industrial and advanced laboratory procurement, it is primarily sourced as a direct precursor for reductive aminations, heterocycle synthesis, and nucleophilic addition workflows. By providing an intact, oxidation-state-specific aldehyde, Pent-3-ynal eliminates the need for volatile or toxic in-house oxidation of its alcohol counterpart, 3-pentyn-1-ol. Its internal alkyne configuration ensures robust stability under basic conditions, making it an essential scaffold for pharmaceutical intermediates, complex agrochemicals, and specialized materials where terminal alkyne reactivity or α,β-conjugation would introduce unwanted side reactions [1].

Substituting Pent-3-ynal with closely related analogs fundamentally alters reaction pathways and process economics. Using the alcohol precursor, 3-pentyn-1-ol, requires an additional oxidation step, which introduces toxic reagents and risks over-oxidation to pent-3-ynoic acid. Substituting with the conjugated isomer, 2-pentynal, shifts the reactivity profile entirely, inviting competitive 1,4-Michael additions rather than clean 1,2-carbonyl additions. Furthermore, replacing it with the terminal alkyne, 4-pentynal, exposes the process to base-catalyzed degradation and unwanted homocoupling. For workflows requiring precise aldehyde functionalization while preserving an intact, unreactive triple bond, Pent-3-ynal is functionally irreplaceable [1].

Elimination of Oxidation Steps and Over-Oxidation Risks

Procuring Pent-3-ynal directly bypasses the need to oxidize 3-pentyn-1-ol in-house. In-situ oxidations often result in 15-20% yield losses due to over-oxidation to pent-3-ynoic acid. By starting with the purified aldehyde, chemists achieve a 100% conversion baseline for downstream imine or alcohol formation, eliminating hazardous heavy-metal waste and reducing batch-to-batch variability [1].

Evidence DimensionProcess yield and step count
Target Compound Data0 oxidation steps, no over-oxidation loss
Comparator Or Baseline3-pentyn-1-ol (1 oxidation step, ~15-20% loss to pent-3-ynoic acid)
Quantified DifferenceSaves 1 synthetic step and recovers up to 20% yield otherwise lost to over-oxidation.
ConditionsStandard laboratory oxidation vs. direct procurement.

Eliminating a sensitive oxidation step streamlines manufacturing, reduces toxic waste, and improves overall process economics.

Superior 1,2-Addition Selectivity vs. Conjugated Analogs

The methylene spacer in Pent-3-ynal breaks the conjugation between the alkyne and the aldehyde. When subjected to nucleophilic attack (e.g., by Grignard reagents), Pent-3-ynal undergoes >98% selective 1,2-addition at the carbonyl carbon. In contrast, the conjugated isomer 2-pentynal is highly electrophilic at the β-position, leading to 30-40% competitive 1,4-Michael addition byproducts. This makes Pent-3-ynal the mandatory choice for synthesizing secondary alkynyl alcohols without isomeric impurities [1].

Evidence DimensionNucleophilic addition selectivity
Target Compound Data>98% 1,2-addition
Comparator Or Baseline2-pentynal (~60% 1,2-addition, ~40% 1,4-addition)
Quantified Difference>38% improvement in target 1,2-adduct yield.
ConditionsNucleophilic addition with Grignard reagents in dry ether.

High 1,2-selectivity prevents the formation of complex, hard-to-separate byproduct mixtures, ensuring high-purity downstream intermediates.

Internal Alkyne Stability Under Basic Conditions

Unlike terminal alkynes, the internal alkyne of Pent-3-ynal is capped with a methyl group, significantly reducing its acidity. When utilized in base-catalyzed reactions or reductive aminations, Pent-3-ynal remains stable against unwanted deprotonation. The terminal analog, 4-pentynal, is prone to Glaser-type homocoupling or base-catalyzed degradation under identical conditions, resulting in up to 25% material loss. Pent-3-ynal preserves the alkyne moiety intact for subsequent orthogonal functionalization [1].

Evidence DimensionAlkyne stability in basic media
Target Compound DataInternal alkyne (stable, no homocoupling)
Comparator Or Baseline4-pentynal (Terminal alkyne, prone to homocoupling)
Quantified DifferencePrevents ~25% yield loss associated with terminal alkyne degradation.
ConditionsBase-catalyzed functionalization of the aldehyde.

The stability of the internal alkyne allows for aggressive functionalization of the aldehyde without destroying the triple bond.

Reductive Amination for Pharmaceutical Intermediates

Pent-3-ynal is the ideal starting material for synthesizing pent-3-yn-1-amines via reductive amination. Because it avoids the competitive 1,4-addition seen with conjugated analogs and the homocoupling risks of terminal alkynes, it provides a clean, high-yield pathway to secondary and tertiary amines used in active pharmaceutical ingredients (APIs) [1].

Synthesis of Complex Secondary Alcohols via Grignard Addition

The non-conjugated nature of Pent-3-ynal ensures that Grignard reagents react exclusively at the aldehyde carbon. This makes it the preferred precursor for synthesizing structurally complex secondary alkynyl alcohols, which are critical building blocks in the total synthesis of natural products and agrochemicals [1].

Orthogonal Cross-Coupling Workflows

Because the internal alkyne is stable and unreactive during standard aldehyde modifications, Pent-3-ynal allows chemists to first build out the carbonyl side of the molecule, and later activate the internal alkyne for specialized cycloisomerizations or transition-metal-catalyzed cross-couplings [1].

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

82.041864811 g/mol

Monoisotopic Mass

82.041864811 g/mol

Heavy Atom Count

6

Dates

Last modified: 02-18-2024

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